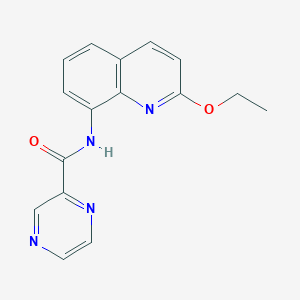

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide

Description

N-(2-Ethoxyquinolin-8-yl)pyrazine-2-carboxamide is a synthetic compound featuring a pyrazine-2-carboxamide core linked to a 2-ethoxy-substituted quinoline moiety. HL1 crystallizes in the monoclinic Cc space group with distinct lattice parameters (a = 11.5047 Å, b = 23.410 Å, c = 13.4115 Å, β = 104.305°) .

Properties

IUPAC Name |

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-2-22-14-7-6-11-4-3-5-12(15(11)20-14)19-16(21)13-10-17-8-9-18-13/h3-10H,2H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRWASRWYQXHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=NC=CN=C3)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of 2-ethoxyquinoline with pyrazine-2-carboxylic acid or its derivatives. One efficient method reported involves the use of ionic liquids as reaction media, which provides an environmentally benign approach . The reaction conditions often include heating the reactants in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline and pyrazine rings are known to interact with nucleic acids and proteins, which could explain its antibacterial properties. Additionally, its ability to form coordination complexes with metals suggests it can influence metal-dependent biological processes.

Comparison with Similar Compounds

Key Research Findings

Biological Activity

N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves reactions between quinoline derivatives and pyrazine-2-carboxylic acid. The introduction of the ethoxy group enhances the solubility and bioavailability of the compound, which is crucial for its biological activity. The general synthetic pathway can be summarized as follows:

- Starting Materials : Quinoline derivatives and pyrazine-2-carboxylic acid.

- Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Conditions : Typically conducted under reflux conditions in a suitable solvent like DMF (Dimethylformamide).

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies indicate that it induces cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer):

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 12.3 |

Mechanistic studies reveal that the compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Through ROS generation, it triggers apoptotic pathways in cancer cells, promoting cell death.

- Modulation of Gene Expression : Studies suggest that treatment with this compound alters the expression of genes associated with stress responses and apoptosis, indicating its role as a potential therapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated various derivatives of pyrazine compounds, including this compound, highlighting their effectiveness against resistant strains of bacteria .

- Cytotoxicity Assessment : Research conducted on different cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control treatments, with detailed analysis revealing its mechanism through ROS-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.